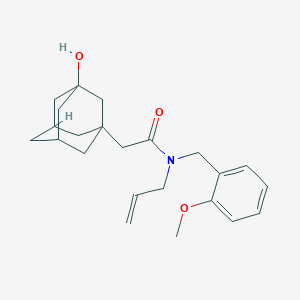
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide, also known as COX-2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It belongs to the class of sulfonamides and has a cyclopropyl-oxadiazole ring system attached to a benzene ring. The compound is known for its anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide involves the inhibition of the 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting this enzyme, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide are primarily related to its anti-inflammatory and analgesic properties. The compound has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. It has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide is its selectivity for the 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide enzyme. This makes it a promising candidate for the development of drugs for the treatment of inflammatory diseases, as it reduces the risk of side effects associated with non-selective COX inhibitors. However, one of the limitations of the compound is its relatively low potency compared to other 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide inhibitors.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide. One of the areas of research is in the development of more potent analogs of the compound that can be used as drugs for the treatment of inflammatory diseases. Another direction is in the investigation of the compound's potential applications in other areas of medical research, such as cancer and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on various biochemical and physiological pathways.
Wissenschaftliche Forschungsanwendungen
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in medical research. One of the major areas of research is in the development of drugs for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. The compound has been shown to selectively inhibit the cyclooxygenase-2 (3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide) enzyme, which plays a key role in the production of prostaglandins that cause inflammation and pain.
Eigenschaften
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-2-5-9(19(13,16)17)6-10(7)12-14-11(15-18-12)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKUSZVFCCKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3,5-dimethyl-4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B4260086.png)
![4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B4260096.png)
![1-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4260098.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4260100.png)
![2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B4260104.png)
![4-{3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B4260111.png)
![methyl 5-{4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B4260116.png)
amine](/img/structure/B4260121.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B4260123.png)

![N-{1-[1'-(4-methylphenyl)-1,4'-bipiperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4260146.png)
![2-[4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinyl]pyrazine](/img/structure/B4260168.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4260178.png)
![4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4260189.png)